
1-(1-Methylazetidin-3-yl)piperazine
Overview
Description
“1-(1-Methylazetidin-3-yl)piperazine” is a chemical compound with the molecular formula C8H19Cl2N3 and a molecular weight of 228.16 . It is typically available in the form of a powder .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research in recent years . Some of the methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H17N3.2ClH/c1-10-6-8(7-10)11-4-2-9-3-5-11;;/h8-9H,2-7H2,1H3;2*1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 228.16 .Scientific Research Applications
Novel Derivatives Synthesis and Pharmacological Evaluation
A novel series of derivatives including "1-(1-Methylazetidin-3-yl)piperazine" were synthesized to investigate their potential pharmacological activities. These compounds were evaluated for their antidepressant and antianxiety effects through various tests on animal models, demonstrating significant pharmacological activities which could be foundational for the development of new therapeutic agents in psychiatry and neurology (J. Kumar et al., 2017).
Docking Studies and Synthesis Efficiency
Research has also focused on the synthesis of "this compound" derivatives with an emphasis on their structural analysis and efficiency in synthesis processes. Docking studies have been conducted to predict the interaction of these compounds with biological targets, which is crucial for understanding their mechanism of action and optimizing their therapeutic potential (V. Balaraju et al., 2019).
Contribution to Drug Synthesis Processes
The compound has also been part of studies aiming to develop efficient and economical synthesis processes for drug candidates, particularly as a building block in the synthesis of complex pharmaceuticals. These studies not only enhance our understanding of the compound's chemical properties but also contribute to the pharmaceutical industry by improving drug manufacturing processes (Reginald O. Cann et al., 2012).
Exploration in Medicinal Chemistry
Further research has explored "this compound" derivatives in medicinal chemistry, particularly their role as central pharmacological agents. These compounds have been studied for their potential therapeutic applications, including as antipsychotic, antidepressant, and anxiolytic agents, demonstrating the versatility and significance of this chemical structure in drug development (A. F. Brito et al., 2018).
Antibacterial Agent Development
In the field of antibacterial research, "this compound" derivatives have been investigated for their potential as novel antibacterial agents. These studies focus on developing compounds that can address the growing challenge of antibiotic resistance, highlighting the importance of this chemical structure in the search for new antibacterial therapies (J. Tucker et al., 1998).
Safety and Hazards
The safety information available indicates that “1-(1-Methylazetidin-3-yl)piperazine” is associated with certain hazards. The compound has been assigned the GHS07 pictogram, and the associated hazard statements are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-(1-methylazetidin-3-yl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3/c1-10-6-8(7-10)11-4-2-9-3-5-11/h8-9H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPLQZCDRCICMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C1)N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-4-methoxy-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine](/img/structure/B3159670.png)

![Carbonylhydrido[6-(di-t-butylphosphinomethylene)-2-(N,N-diethylaminomethyl)-1,6-dihydropyridine]ruthenium(II)](/img/structure/B3159681.png)
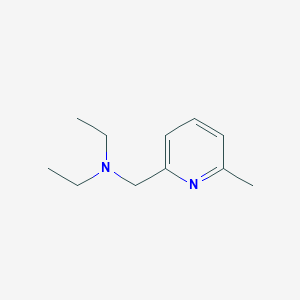

![3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline](/img/structure/B3159701.png)

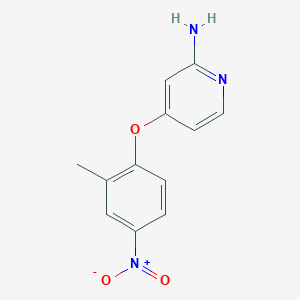
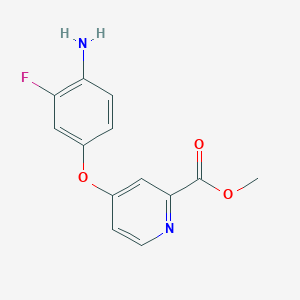
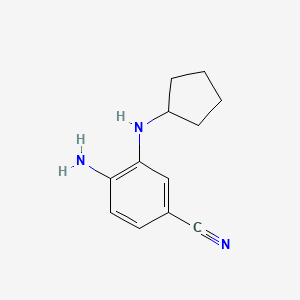
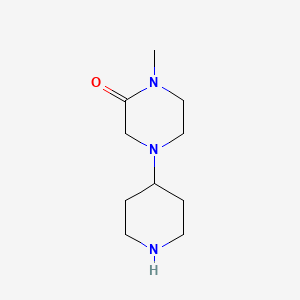

![3-Cyclohexyl-N-(2-hydroxyethyl)-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]propanamide](/img/structure/B3159770.png)
![Pyrazolo[1,5-a]pyrimidine-5-carbonitrile](/img/structure/B3159777.png)